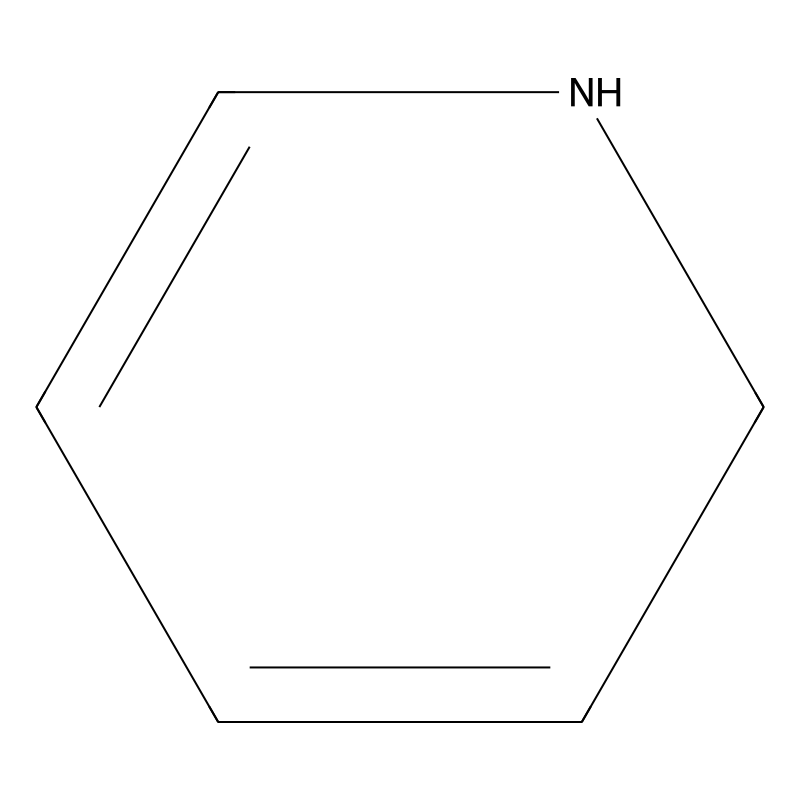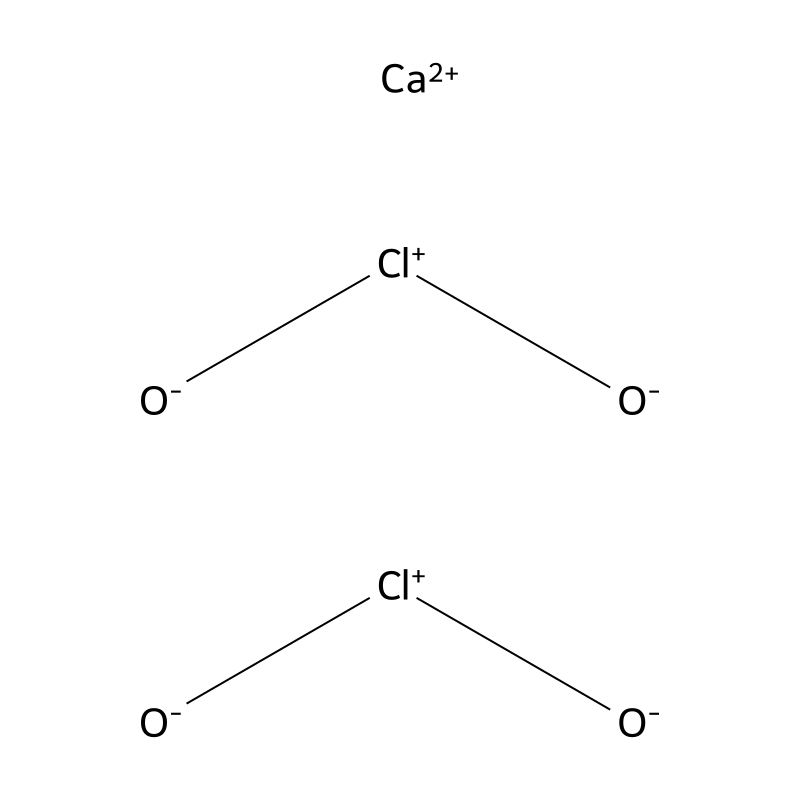Alfaxalone

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Description
Pharmacokinetics and Pharmacodynamics
One key area of scientific research on Alfaxalone involves understanding its pharmacokinetics (movement through the body) and pharmacodynamics (effects on the body). Studies have explored how Alfaxalone is absorbed, distributed, metabolized, and excreted A review of the pharmacology and clinical application of alfaxalone in cats: . This research helps determine appropriate dosing strategies and potential side effects.
Another area of research focuses on Alfaxalone's effects on various bodily systems. This includes examining its impact on the cardiovascular, respiratory, central nervous system, and other organ functions A review of the pharmacology and clinical application of alfaxalone in cats: . Understanding these effects is crucial for ensuring animal safety during anesthesia.
Alfaxalone for Feline Anesthesia
A significant body of research explores the use of Alfaxalone for anesthesia in cats. Studies have evaluated its efficacy for sedation, induction, and maintenance of anesthesia A review of the pharmacology and clinical application of alfaxalone in cats: . This research suggests that Alfaxalone offers a viable alternative to existing intravenous anesthetic options for cats, with a favorable safety profile.
Alfaxalone for Porcine Anesthesia
Research is also investigating the use of Alfaxalone in pigs. Studies have examined its effectiveness as a premedication agent, induction agent, and for anesthesia maintenance The use of alfaxalone for premedication, induction and maintenance of anaesthesia in pigs: a pilot study: . While these studies are preliminary, they suggest that Alfaxalone may be a promising option for porcine anesthesia as well.
Alfaxalone is a synthetic neuroactive steroid used primarily as an anesthetic agent in veterinary medicine. It is a white crystalline powder, soluble in organic solvents, and is formulated for intravenous administration. The compound, chemically known as 3α-hydroxy-5α-pregnane-11,20-dione, acts predominantly on gamma-aminobutyric acid subtype A receptors in the central nervous system, leading to sedation and anesthesia. Alfaxalone was first introduced in the 1970s under the trade names Althesin and Saffan but was later reformulated to improve safety and efficacy, resulting in the current formulation marketed as Alfaxan .
The exact mechanism by which Alfaxalone induces anesthesia remains under investigation. However, it is believed to interact with a family of neurotransmitter receptors in the brain called GABA receptors, similar to other general anesthetics []. These receptors play a crucial role in regulating neuronal activity, and Alfaxalone's interaction likely enhances the action of GABA, leading to a calming and sedative effect.
Alfaxalone is generally well-tolerated in dogs and cats at recommended doses [, ]. However, potential side effects include respiratory depression, transient apnea (short pauses in breathing), and hypotension (low blood pressure) [, ]. Alfaxalone should not be used in pregnant or lactating animals or animals with pre-existing liver or kidney disease [].
Alfaxalone undergoes several metabolic reactions primarily in the liver. It is metabolized through both phase I (cytochrome P450-dependent) and phase II (conjugation-dependent) pathways. The phase I metabolites include allopregnatrione, 3β-alfaxalone, and various hydroxylated forms. Phase II metabolism results in glucuronide conjugates, which are then excreted mainly through renal pathways. The compound's rapid hepatic clearance contributes to its short half-life and minimizes the risk of accumulation during repeated dosing .
Alfaxalone functions as a positive allosteric modulator of gamma-aminobutyric acid subtype A receptors at low concentrations, enhancing chloride ion influx and resulting in hyperpolarization of neurons. At higher concentrations, it acts as a direct agonist at the GABA binding site, similar to barbiturates but distinct from benzodiazepines in its receptor preferences. This mechanism leads to profound sedation or anesthesia depending on the dosage administered .
The synthesis of alfaxalone involves several steps typical for steroid compounds. It begins with the derivation of a pregnenolone skeleton, followed by hydroxylation at specific positions to yield 3α-hydroxy-5α-pregnane-11,20-dione. The final product is purified through crystallization or chromatographic techniques to achieve pharmaceutical-grade purity. The recent formulations utilize cyclodextrins to enhance solubility and stability in aqueous solutions .
Alfaxalone is primarily used for:
- Induction of Anesthesia: It is commonly administered intravenously for rapid induction of general anesthesia in dogs and cats.
- Sedation: Alfaxalone can be used off-label for sedation purposes.
- Combination Therapy: It can be combined with other sedatives or analgesics for enhanced anesthetic protocols .
Alfaxalone shares similarities with several other anesthetic agents but has unique properties that distinguish it from them:
| Compound Name | Mechanism of Action | Unique Features |
|---|---|---|
| Propofol | GABA receptor modulator | Rapid recovery; less cardiovascular impact |
| Ketamine | NMDA receptor antagonist | Dissociative anesthesia; analgesic properties |
| Thiopental | Barbiturate; GABA receptor agonist | Longer recovery time; potential for accumulation |
| Etomidate | GABA receptor modulator | Minimal cardiovascular effects; short duration |
Alfaxalone's unique formulation allows for less painful intramuscular injection compared to ketamine and provides a favorable safety profile with minimal cardiovascular effects when administered at clinical doses .
Purity
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
UNII
GHS Hazard Statements
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
MeSH Pharmacological Classification
ATC Code
N01 - Anesthetics
N01A - Anesthetics, general
N01AX - Other general anesthetics
N01AX05 - Alfaxalone
Pictograms

Acute Toxic
Other CAS
Wikipedia
Hawkinsin
Use Classification
Dates
Strachan FA, Mansel JC, Clutton RE: A comparison of microbial growth in alfaxalone, propofol and thiopental. J Small Anim Pract. 2008 Apr;49(4):186-90. doi: 10.1111/j.1748-5827.2007.00473.x. Epub 2008 Jan 11. [PMID:18194193]
Vettorato E: Prolonged intravenous infusion of alfaxalone in a cat. Vet Anaesth Analg. 2013 Sep;40(5):551-2. doi: 10.1111/vaa.12044. Epub 2013 Apr 24. [PMID:23611452]
Herbert GL, Murison PJ: Eye position of cats anaesthetised with alfaxalone or propofol. Vet Rec. 2013 Apr 6;172(14):365. doi: 10.1136/vr.101404. Epub 2013 Feb 5. [PMID:23385007]
Goodwin W, Keates H, Pasloske K, Pearson M, Sauer B, Ranasinghe MG: Plasma pharmacokinetics and pharmacodynamics of alfaxalone in neonatal foals after an intravenous bolus of alfaxalone following premedication with butorphanol tartrate. Vet Anaesth Analg. 2012 Sep;39(5):503-10. doi: 10.1111/j.1467-2995.2012.00734.x. Epub 2012 May 30. [PMID:22642499]
Bertelsen MF, Sauer CD: Alfaxalone anaesthesia in the green iguana (Iguana iguana). Vet Anaesth Analg. 2011 Sep;38(5):461-6. doi: 10.1111/j.1467-2995.2011.00640.x. [PMID:21831051]
Jungck E, Kloss T, Blendl M, Hoerster W, Klaucke D: [Experiences with the steroid narcotic alfaxalone/alfadolone (Aurantex) in emergency patients in rescue service]. Anasth Intensivther Notfallmed. 1983 Feb;18(1):8-13. [PMID:6846760]
Brewster ME, Estes KS, Bodor N: Development of a non-surfactant formulation for alfaxalone through the use of chemically-modified cyclodextrins. J Parenter Sci Technol. 1989 Nov-Dec;43(6):262-5. [PMID:2600731]
Adami C, d'Ovidio D, Casoni D: Alfaxalone-butorphanol versus alfaxalone-morphine combination for immersion anaesthesia in oriental fire-bellied toads (Bombina orientalis). Lab Anim. 2015 Aug 25. pii: 0023677215601300. [PMID:26306614]
Tamura J, Ishizuka T, Fukui S, Oyama N, Kawase K, Itami T, Miyoshi K, Sano T, Pasloske K, Yamashita K: Sedative effects of intramuscular alfaxalone administered to cats. J Vet Med Sci. 2015 Aug;77(8):897-904. doi: 10.1292/jvms.14-0200. Epub 2015 Mar 19. [PMID:25786416]








